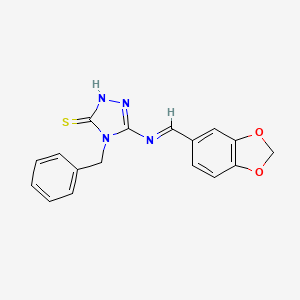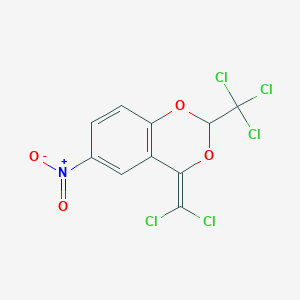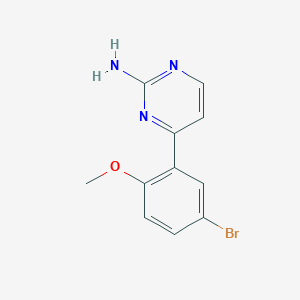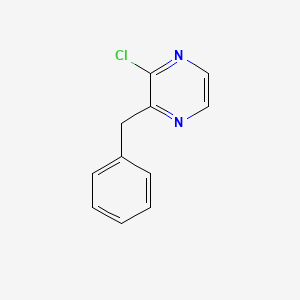![molecular formula C7Cl8 B12045850 1,2,3,4,4,5,6,7-Octachlorobicyclo[3.2.0]hepta-2,6-diene CAS No. 34004-45-0](/img/structure/B12045850.png)
1,2,3,4,4,5,6,7-Octachlorobicyclo[3.2.0]hepta-2,6-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4,4,5,6,7-Octachlorobicyclo[3.2.0]hepta-2,6-diene is a highly chlorinated bicyclic compound with the molecular formula C7Cl8. It is known for its unique structure, which includes a bicyclo[3.2.0]hepta-2,6-diene core with eight chlorine atoms attached.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,4,5,6,7-Octachlorobicyclo[3.2.0]hepta-2,6-diene typically involves the chlorination of bicyclo[3.2.0]hepta-2,6-diene. The reaction is carried out under controlled conditions to ensure the selective addition of chlorine atoms. Common reagents used in this process include chlorine gas and various chlorinating agents. The reaction is usually conducted at low temperatures to prevent over-chlorination and to maintain the integrity of the bicyclic structure .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chlorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques. The use of catalysts and specific reaction conditions helps to achieve efficient chlorination while minimizing by-products .
Análisis De Reacciones Químicas
Types of Reactions
1,2,3,4,4,5,6,7-Octachlorobicyclo[3.2.0]hepta-2,6-diene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.
Oxidation Reactions: Oxidation can lead to the formation of more complex chlorinated compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols. These reactions are typically carried out in polar solvents under mild conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed under controlled conditions.
Major Products Formed
Substitution Reactions: Products include various substituted bicyclo[3.2.0]hepta-2,6-diene derivatives.
Reduction Reactions: Products include partially dechlorinated bicyclic compounds.
Oxidation Reactions: Products include more highly oxidized chlorinated compounds.
Aplicaciones Científicas De Investigación
1,2,3,4,4,5,6,7-Octachlorobicyclo[3.2.0]hepta-2,6-diene has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound is used in the development of advanced materials with unique properties.
Biological Studies: It is studied for its potential biological activity and interactions with various biomolecules.
Environmental Chemistry: The compound is investigated for its environmental impact and behavior in different ecosystems.
Mecanismo De Acción
The mechanism of action of 1,2,3,4,4,5,6,7-Octachlorobicyclo[3.2.0]hepta-2,6-diene involves its interaction with various molecular targets. The chlorine atoms play a crucial role in its reactivity, allowing it to form strong bonds with nucleophiles. The compound can interact with enzymes and other proteins, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological or chemical context .
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,4,4,5,6,7,7-Nonachlorobicyclo[3.2.0]hept-2-ene: This compound has one additional chlorine atom compared to 1,2,3,4,4,5,6,7-Octachlorobicyclo[3.2.0]hepta-2,6-diene.
2,3,4,4-Tetrachloro-8-oxabicyclo[3.2.1]octa-2,6-diene: This compound has fewer chlorine atoms and an oxygen atom in its structure.
2,3-Diphenyl-1,5,6,7,7-pentachlorobicyclo[2.2.1]hepta-2,5-diene: This compound has a different bicyclic core and fewer chlorine atoms.
Uniqueness
This compound is unique due to its high degree of chlorination and the specific arrangement of chlorine atoms on the bicyclic core. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Propiedades
Número CAS |
34004-45-0 |
|---|---|
Fórmula molecular |
C7Cl8 |
Peso molecular |
367.7 g/mol |
Nombre IUPAC |
1,2,3,4,4,5,6,7-octachlorobicyclo[3.2.0]hepta-2,6-diene |
InChI |
InChI=1S/C7Cl8/c8-1-3(10)6(13)5(1,12)2(9)4(11)7(6,14)15 |
Clave InChI |
YFKSIMKOFQPMQX-UHFFFAOYSA-N |
SMILES canónico |
C1(=C(C2(C1(C(=C(C2(Cl)Cl)Cl)Cl)Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N'-[(E)-1-(4-chlorophenyl)ethylidene]-3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B12045779.png)



![2-{[4-amino-5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B12045808.png)




![3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12045834.png)
![4-(([1,1'-Biphenyl]-4-ylmethylene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione](/img/structure/B12045842.png)
![2-[(E)-(3-oxo-6,7,8,9-tetrahydro-3H-imidazo[1,2-a]azepin-2(5H)-ylidene)methyl]phenyl benzoate](/img/structure/B12045848.png)
